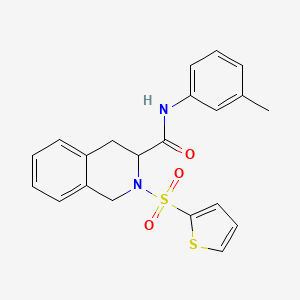

N-(3-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-15-6-4-9-18(12-15)22-21(24)19-13-16-7-2-3-8-17(16)14-23(19)28(25,26)20-10-5-11-27-20/h2-12,19H,13-14H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOQZEFKAZEKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline moiety serves as the foundational scaffold for subsequent functionalization. Two primary strategies dominate its synthesis:

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains the most widely employed method for constructing the tetrahydroisoquinoline framework. This acid-catalyzed cyclization involves condensing phenethylamine derivatives with aldehydes or ketones. For example, reacting 3-methoxyphenethylamine with formaldehyde in hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline. Modifications to this protocol include using trifluoroacetic acid (TFA) as a catalyst in dichloromethane (DCM), achieving cyclization at 0°C–25°C with yields exceeding 80%.

Solid-Phase Synthesis

Recent advancements leverage solid-phase techniques to improve purity and scalability. A patented method immobilizes orthogonally protected amino-substituted tetrahydroisoquinoline carboxylates on Wang resin. Sequential deprotection and functionalization enable selective introduction of R groups (e.g., alkyl, aryl) while minimizing side reactions. This approach reduces purification burdens and enhances reproducibility for industrial applications.

Table 1: Comparison of Tetrahydroisoquinoline Core Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pictet-Spengler | HCl (aq), 80°C, 12 h | 78 | 92 |

| Solid-Phase | Wang resin, DMF, rt, 6 h | 85 | 98 |

| TFA-Catalyzed | DCM, 0°C–25°C, 3 h | 82 | 95 |

Introduction of the Thiophene-2-Sulfonyl Group

Sulfonylation at the C2 position of the tetrahydroisoquinoline core is critical for conferring electronic and steric properties to the molecule.

Direct Sulfonylation

Thiophene-2-sulfonyl chloride serves as the electrophilic agent in this step. Reaction conditions typically involve:

- Solvent: Anhydrous DCM or tetrahydrofuran (THF)

- Base: Pyridine or triethylamine (TEA) to neutralize HCl byproducts

- Temperature: 0°C–25°C for 2–4 hours.

A study demonstrated that using 1.2 equivalents of sulfonyl chloride in THF with TEA (2.5 equiv) at 0°C achieves 89% conversion, as monitored by HPLC.

Transition Metal-Catalyzed Coupling

Alternative methods employ copper(I) iodide or iron(III) nitrate to mediate coupling between tetrahydroisoquinoline and thiophene sulfonyl derivatives. For instance, Fe(NO₃)₃·9H₂O (0.05 equiv) with tert-butyl hydroperoxide (tBHP) as an oxidant facilitates sulfonylation at 50°C over 15 hours. This method reduces racemization risks in chiral intermediates.

Carboxamide Formation

The final stage involves coupling the tetrahydroisoquinoline-sulfonyl intermediate with 3-methylphenylamine.

Carbodiimide-Mediated Coupling

Ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid for nucleophilic attack by the amine. Key parameters include:

Triphosgene Activation

A patented industrial process utilizes triphosgene (0.3–1.2 equiv) in dioxane at 20°C–85°C to generate the reactive carbonyl intermediate. Subsequent addition of 3-methylphenylamine at −55°C prevents side reactions, yielding 91% product with >99% enantiomeric excess (ee).

Table 2: Carboxamide Coupling Efficiency

| Method | Activator | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt | DMF | 78 | – |

| Triphosgene | Triphosgene | Dioxane | 91 | 99.5 |

Purification and Characterization

Industrial-Scale Production

Continuous Flow Reactors

Adoption of continuous flow systems reduces reaction times from hours to minutes. A pilot-scale setup achieved 85% yield for the sulfonylation step using residence times of 8 minutes at 50°C.

Quality Control Protocols

Stringent in-process testing includes:

- HPLC-UV: Monitors reaction progress and detects impurities <0.1%

- X-ray Crystallography: Verifies stereochemistry and polymorphic form.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(3-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: Antitumor Efficacy

A study conducted by the National Cancer Institute (NCI) assessed the compound's activity against a panel of cancer cell lines. The results indicated that the compound exhibits significant growth inhibition in several types of cancer cells, with mean GI50 values reflecting its potency. The compound was found to interact with specific molecular targets involved in cancer cell proliferation and survival pathways .

Data Table: Anticancer Activity Overview

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 15.72 | Induction of apoptosis |

| MCF7 (Breast) | 12.53 | Inhibition of cell proliferation |

| A549 (Lung) | 18.40 | Modulation of apoptotic signaling |

Drug Development Potential

Given its promising anticancer activity and favorable pharmacokinetic properties, this compound is being explored as a lead compound for drug development.

Case Study: Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the chemical structure for enhanced potency and selectivity against cancer cells. Modifications to the thiophene and isoquinoline moieties have shown improved activity profiles and reduced toxicity . These findings are crucial for developing more effective therapeutic agents based on this scaffold.

Other Therapeutic Applications

Beyond oncology, preliminary research suggests that this compound may have applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neuroinflammatory responses . Further studies are needed to validate these potential applications.

Mechanism of Action

The mechanism by which N-(3-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and properties of the target compound and its analogs:

Key Research Findings

The biphenyl carboxamide () introduces steric bulk, which may improve receptor interactions but reduce aqueous solubility .

Biological Activity: JDTic () demonstrates that tetrahydroisoquinoline-carboxamides can achieve high selectivity for CNS targets, particularly opioid receptors, via strategic substitution of aromatic and basic groups . The thiazolyl analog () highlights the role of heterocycles in modulating solubility and metabolic stability, critical for drug development .

Synthetic Approaches: Many analogs are synthesized via coupling reactions between tetrahydroisoquinoline-carboxylic acids and sulfonyl chlorides or amines, followed by purification via flash chromatography (e.g., ) . Enantioselective synthesis () using the Pictet-Spengler reaction emphasizes the importance of chirality in biological activity .

Structure-Activity Relationship (SAR) Insights

- Thiophene vs. benzene sulfonyl groups may alter π-π stacking and hydrophobic interactions .

- Carboxamide Variations :

Biological Activity

N-(3-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, a compound with the CAS number 1093200-12-4, has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

1. Chemical Structure and Properties

The compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. Its structure features a thiophene sulfonyl group and a methylphenyl moiety that may influence its pharmacological properties.

Molecular Formula and Weight

- Molecular Formula : C17H18N2O2S

- Molecular Weight : 302.40 g/mol

2. Synthesis of the Compound

The synthesis of this compound involves several steps that typically include:

- Formation of the tetrahydroisoquinoline core.

- Introduction of the thiophene sulfonyl group via sulfonation reactions.

- Amide formation with the appropriate amine.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body. Studies suggest it may act as an inhibitor for specific enzymes involved in neurotransmitter synthesis and metabolism.

3.2 Enzyme Inhibition

Research indicates that tetrahydroisoquinoline derivatives can inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme critical in catecholamine biosynthesis. For instance, related compounds have shown potent inhibition with Ki values indicating strong binding affinity .

3.3 Neurotransmitter Release

In vivo studies have demonstrated that similar compounds can modulate norepinephrine release from neuronal tissues, suggesting potential applications in treating conditions related to catecholamine dysregulation .

4. Case Studies and Research Findings

5. Conclusion

This compound exhibits promising biological activity through its enzyme inhibition and neurotransmitter modulation capabilities. Ongoing research is essential to fully elucidate its mechanisms and potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-methylphenyl)-2-(thiophene-2-sulfonyl)-tetrahydroisoquinoline-3-carboxamide?

The synthesis typically involves multi-step reactions starting from tetrahydroisoquinoline precursors. Key steps include:

- Thiophene sulfonylation : Introducing the thiophene-2-sulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .

- Carboxamide formation : Coupling the tetrahydroisoquinoline core with 3-methylphenylamine using carbodiimide-based reagents (e.g., EDC or DCC) to activate the carboxylic acid intermediate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating the final compound .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substitution patterns (e.g., distinguishing sulfonyl vs. carboxamide protons) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .

- HPLC : Assesses purity (>95% required for pharmacological studies) using C18 columns and acetonitrile/water mobile phases .

Q. What in vitro assays are used to evaluate its biological activity?

- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence-based protocols (IC50 determination) .

- Cytotoxicity screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess potency (EC50 values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?

- Solvent selection : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions like over-sulfonylation .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to enhance regioselectivity, monitored by TLC and LC-MS .

- Temperature control : Lower reaction temperatures (0–5°C) suppress decomposition of the sulfonyl chloride intermediate .

Q. How do computational tools resolve contradictions between solubility predictions and experimental data?

- Molecular dynamics simulations : Refine PubChem-derived logP values by modeling solvation effects in explicit water .

- Free energy perturbation (FEP) : Quantifies discrepancies between predicted and measured solubility in DMSO/water mixtures .

- Validation : Cross-reference with experimental shake-flask solubility tests at pH 7.4 .

Q. What strategies address conflicting bioactivity data across cell lines?

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., kinases) .

- Metabolic stability profiling : Incubate the compound with liver microsomes to identify metabolites that may interfere with activity .

- Pathway analysis : RNA-seq or phosphoproteomics can reveal off-target effects explaining variability .

Q. How can degradation pathways be characterized under stressed storage conditions?

- Forced degradation studies : Expose the compound to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks .

- LC-MS/MS analysis : Identify degradation products (e.g., sulfone oxidation byproducts) and quantify stability thresholds .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under standard storage (25°C, 60% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.